1-(Azetidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(Azetidin-1-yl)-3-phenylpropan-1-one is a chemical compound that features an azetidine ring attached to a phenylpropanone structure Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its unique chemical properties and biological activities
Preparation Methods
The synthesis of 1-(Azetidin-1-yl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of azetidine to a suitable α,β-unsaturated carbonyl compound. The reaction typically requires a base catalyst such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction conditions often involve moderate temperatures and can be completed within a few hours .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Azetidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace the nitrogen atom’s substituents.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized derivatives of the original compound .
Scientific Research Applications
1-(Azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers investigate its biological activities, including antimicrobial, antiviral, and anticancer properties, to understand its potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target .
Comparison with Similar Compounds
1-(Azetidin-1-yl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Known for its role in peptide synthesis and biological activity.
Azetidinone derivatives: These compounds are part of the β-lactam family and are widely used in antibiotics like penicillin.
Oxetane derivatives: Similar to azetidines but contain an oxygen atom in the ring, used in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific structure, which combines the azetidine ring with a phenylpropanone moiety, offering distinct chemical and biological properties .
Properties
IUPAC Name |
1-(azetidin-1-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(13-9-4-10-13)8-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOYFESSWKFHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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